molecular formula C12H16O2S B13647611 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one

2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one

Cat. No.: B13647611
M. Wt: 224.32 g/mol
InChI Key: OQMSTKUGQTXIED-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one is an organic compound with a complex structure that includes a hydroxyethylthio group and a p-tolyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one typically involves the reaction of p-tolylpropanone with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The p-tolyl group can also interact with hydrophobic regions of biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-((2-Hydroxyethyl)thio)-1-(m-tolyl)propan-1-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2S/c1-9-3-5-11(6-4-9)12(14)10(2)15-8-7-13/h3-6,10,13H,7-8H2,1-2H3

InChI Key

OQMSTKUGQTXIED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)SCCO

Origin of Product

United States

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